1-Iodo-2-(2-iodoethyl)benzene
Description
Significance of Aryl Iodides and Alkyl Iodides as Synthetic Handles
Aryl iodides and alkyl iodides are highly valued as "synthetic handles" due to the reactivity of the carbon-iodine (C-I) bond. The C-I bond is the longest and weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of chemical transformations. rsc.orgchemsynthesis.com
Aryl Iodides (Ar-I): These compounds, where an iodine atom is directly attached to an aromatic ring, are workhorses in modern organic synthesis. sigmaaldrich.com Their primary significance lies in their widespread use in transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings frequently employ aryl iodides to form new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comchemicalbook.com This capability is crucial for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com Beyond cross-coupling, aryl iodides can participate in metal-halogen exchange to form organometallic reagents and are precursors for synthesizing hypervalent iodine reagents, which are important oxidizing agents. chemicalbook.com
Alkyl Iodides (R-I): In alkyl systems, the C-I bond's weakness makes alkyl iodides the most reactive among alkyl halides. rsc.orgchemsynthesis.com They are highly susceptible to nucleophilic substitution, typically via the SN2 mechanism for primary and secondary iodides, and are also used in elimination reactions to form alkenes. beilstein-journals.orgorganic-chemistry.org While they are less stable and often more expensive than other alkyl halides, their high reactivity makes them indispensable for specific synthetic strategies where milder conditions are required or when other halides fail to react. organic-chemistry.org
Contextualization of 1-Iodo-2-(2-iodoethyl)benzene within Dual Halogenation Chemistry
This compound is a fascinating molecule that possesses two distinct iodo-functional groups: an aryl iodide and a primary alkyl iodide. This dual halogenation places it in a special category of organic compounds with multiple reactive centers. The presence of both an sp²-hybridized carbon-iodine bond (on the benzene (B151609) ring) and an sp³-hybridized carbon-iodine bond (on the ethyl side chain) offers the potential for selective or sequential reactions.
The differential reactivity of these two sites is a key feature. The alkyl iodide is generally more susceptible to classic nucleophilic substitution and elimination reactions under non-catalytic conditions. In contrast, the aryl iodide is more resistant to such reactions but is primed for activation by transition metal catalysts in cross-coupling processes. This dichotomy allows this compound to serve as a versatile precursor for intramolecular reactions, where one iodinated site reacts to form a new bond with the other, leading to the formation of cyclic structures. For instance, it can be a precursor in the synthesis of heterocycles like benzothiophene (B83047) through reactions involving both functional groups. chemicalbook.comorganic-chemistry.org
Evolution of Research Perspectives on Dihalogenated Organic Compounds
The scientific community's view on dihalogenated compounds has evolved significantly over time. Initially, many simple dihalides were primarily seen as solvents or simple alkylating agents. However, as the understanding of reaction mechanisms deepened, their synthetic potential became more apparent. The ability to perform selective reactions on one of two halogen sites opened up new avenues for building complex molecules in a controlled, stepwise manner.
Research has increasingly focused on leveraging the unique properties of di- and polyhalogenated compounds. In materials science, halogenation is a key strategy for modifying the properties of organic materials. In medicinal chemistry, the introduction of halogens can profoundly impact a molecule's biological activity. Furthermore, the study of naturally occurring organohalogen compounds has revealed their diverse roles in biological systems, spurring further research into their synthesis and function. orgsyn.org Modern research often explores the use of dihalogenated precursors in cascade reactions, where multiple bonds are formed in a single operation, leading to more efficient and elegant syntheses. The development of new catalysts and reaction conditions continues to expand the toolkit available to chemists, allowing for unprecedented control over the reactivity of dihalogenated molecules like this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8I2 |
|---|---|
Molecular Weight |
357.96 g/mol |
IUPAC Name |
1-iodo-2-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI Key |
REEYDGIWEZUUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCI)I |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 1 Iodo 2 2 Iodoethyl Benzene
Carbon-Iodine Bond Activation Pathways
The presence of two carbon-iodine (C-I) bonds with different chemical environments in 1-Iodo-2-(2-iodoethyl)benzene allows for selective activation and cleavage, which is a key aspect of its reactivity.
Selective Cleavage of Aryl vs. Alkyl C-I Bonds
The differential reactivity of the aryl and alkyl C-I bonds is a significant characteristic of this compound. The aryl C-I bond is generally stronger and less prone to cleavage than the alkyl C-I bond due to the sp2 hybridization of the aromatic carbon and the potential for resonance stabilization. In contrast, the alkyl C-I bond is weaker and more susceptible to both nucleophilic substitution and radical cleavage. This selectivity allows for controlled reactions where one C-I bond can be targeted while the other remains intact, providing a versatile tool for synthetic transformations.
Radical Generation and Reactivity from Alkyl Iodides
The alkyl iodide moiety of this compound can serve as a precursor for radical generation. Halogenated hydrocarbons, such as (2-Iodoethyl)benzene, are known to undergo intermolecular radical addition reactions. sigmaaldrich.comscbt.comsigmaaldrich.com For instance, the alkyl C-I bond can be homolytically cleaved under thermal or photochemical conditions, or by using radical initiators like triethylborane, to generate a primary alkyl radical. This reactive intermediate can then participate in various radical-mediated processes, including additions to unsaturated systems and cyclization reactions.
Nucleophilic and Electrophilic Substitution Reactions
The dual nature of the C-I bonds in this compound also dictates its behavior in substitution reactions.
Intermolecular Substitution Pathways
The alkyl iodide portion of the molecule is susceptible to intermolecular nucleophilic substitution (SN2) reactions. Various nucleophiles can displace the iodide ion, leading to the formation of a new carbon-nucleophile bond at the ethyl side chain. The aryl iodide, on the other hand, is generally unreactive towards traditional SN2 reactions but can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated by electron-withdrawing groups.
Intramolecular Substitution and Cyclization
A significant reaction pathway for this compound and related compounds is intramolecular cyclization. researchgate.net This can occur through various mechanisms, including radical cyclization or nucleophilic attack of an in-situ generated carbanion or organometallic species onto the other C-I bond. For example, treatment with a strong base can lead to the formation of a cyclic product. Molecular iodine can catalyze the cyclization of related compounds like N-aryl-2-alkynylanilines through an iodocyclization–protodeiodination sequence. researchgate.net
Cross-Coupling Reactions
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Stille, Negishi-type)
Ligand Design and Catalyst Optimization for Efficiency
The choice of ligand coordinated to the palladium center is crucial for controlling the catalyst's activity, stability, and selectivity. The ligand's steric and electronic properties can influence the rates of oxidative addition, transmetalation, and reductive elimination.
For achieving high efficiency and selectivity in the cross-coupling of dihaloarenes, the ligand's characteristics play a pivotal role. For instance, bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and stabilize the resulting palladium(II) intermediate. In the context of substrates with multiple reactive sites, judicious ligand selection can invert the "innate" reactivity. nih.gov For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the less reactive site in dichloropyridines. researchgate.net
Catalyst optimization also involves the selection of the palladium precursor, solvent, and base. For Suzuki-Miyaura reactions, the base is essential for the activation of the organoboron reagent to facilitate transmetalation. researchgate.net In Negishi couplings, the addition of salts like LiCl can accelerate the reaction rate.
Steric and Electronic Effects on Reactivity
Steric and electronic factors inherent to the this compound substrate, as well as the coupling partner and catalyst, significantly impact the reaction's outcome.
Steric Effects: The ortho-position of the iodoethyl group in this compound can exert steric hindrance around the aryl C-I bond. This steric crowding can influence the rate of oxidative addition of the palladium catalyst. However, in some cases, steric strain can be released during the transition state, accelerating the reaction. For instance, the abstraction of an iodine atom from aryl iodides by alkyl radicals is most efficient in iodobenzenes with bulky ortho-substituents due to the release of steric strain. researchgate.net
Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the reactivity of the aryl C-I bond. Electron-withdrawing groups can make the aryl iodide more susceptible to oxidative addition by palladium(0). The stabilization of the transition state by electron-withdrawing groups can also play a role in the rate of iodine abstraction. researchgate.net
Copper-Catalyzed Cross-Couplings
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods. These reactions are particularly useful for the formation of carbon-heteroatom bonds but can also be employed for C-C bond formation. The mechanism of copper-catalyzed cross-couplings is still a subject of debate, with proposed pathways including oxidative addition-reductive elimination, σ-bond metathesis, and single-electron transfer (SET).
In the context of this compound, copper catalysis could potentially offer different selectivity compared to palladium. Copper catalysts are known to facilitate intramolecular cyclization reactions, suggesting a propensity to activate the molecule for ring formation. rsc.org
Photoinduced Cross-Coupling Processes
Photoinduced cross-coupling reactions utilize light energy to promote the formation of carbon-carbon bonds. These reactions often proceed through radical intermediates. While specific photoinduced cross-coupling studies involving this compound are not widely reported, the principles of such reactions can be considered.
One possible pathway involves the photolytic cleavage of a C-I bond to generate a radical species, which can then participate in a cross-coupling reaction. The difference in the bond dissociation energies of the aryl C-I and alkyl C-I bonds could potentially be exploited to achieve selective activation under photochemical conditions.
Intramolecular Cyclization and Annulation Reactions
The presence of both an aryl iodide and an iodoethyl group in an ortho relationship makes this compound a prime candidate for intramolecular cyclization reactions to form five-membered rings.
Formation of Indoline (B122111) and Related Heterocycles
The synthesis of indolines, which are important structural motifs in many biologically active compounds, can be achieved through the intramolecular cyclization of suitable precursors. Palladium-catalyzed and copper-catalyzed methods are prominent in this area.
A plausible mechanistic pathway for the palladium-catalyzed formation of an indoline from a derivative of this compound, such as an N-substituted aniline, would involve an initial oxidative addition of the aryl C-I bond to a Pd(0) catalyst. This is followed by an intramolecular carbopalladation onto the tethered alkene (formed in situ or as a co-reactant), leading to a palladium-alkyl intermediate. Subsequent β-hydride elimination and reductive elimination steps would then yield the indoline product. wikipedia.org
Copper-catalyzed intramolecular cyclizations have also been shown to be effective for the synthesis of indole (B1671886) derivatives. These reactions can proceed through a domino sequence of C-N coupling followed by C-Y (where Y can be O, S, or N) bond formation. rsc.org
Halolactonization and Halocyclization Strategies
While halolactonization specifically requires a carboxylic acid or ester functionality to form a lactone, the broader category of halocyclization is highly relevant to the reactivity of this compound. Given the presence of two iodine atoms and the absence of a classical internal nucleophile like a hydroxyl or carboxyl group, the cyclization strategies for this compound diverge from traditional electrophilic halocyclizations. Instead, radical cyclization pathways become prominent.
In a typical electrophilic iodocyclization, an alkene or alkyne is activated by an iodine source, followed by intramolecular attack by a nucleophile. nih.gov However, for this compound, a plausible cyclization pathway involves the homolytic cleavage of one of the carbon-iodine bonds to generate a radical intermediate. The aryl iodide bond is generally more stable than the alkyl iodide bond, suggesting that the initial radical formation would likely occur at the ethyl side chain.
This can be initiated by radical initiators or photochemically. nih.gov For instance, visible-light-mediated photoredox catalysis can be employed to generate radicals from unactivated alkyl iodides. nih.gov Once the primary radical is formed at the ethyl side chain, it can undergo an intramolecular cyclization onto the benzene (B151609) ring. rsc.org This type of reaction, a formal radical cyclization onto a benzene ring, can lead to the formation of a dihydrobenzofuran ring system, after subsequent rearomatization. rsc.org
Alternatively, metal-mediated iodocyclization reactions have been developed that can proceed with high regio- and stereoselectivity. tcichemicals.com While typically applied to substrates with activating groups, the principles could be extended to this compound, potentially offering a route to controlled cyclization.
A proposed radical halocyclization mechanism is as follows:
Initiation: Homolytic cleavage of the C-I bond of the iodoethyl group, induced by light or a radical initiator, to form a primary alkyl radical.
Cyclization: Intramolecular attack of the alkyl radical onto the ortho position of the iodinated benzene ring. This step is a 5-exo-trig cyclization, which is generally kinetically favored.
Rearomatization: The resulting cyclohexadienyl radical can then be oxidized to a cation, followed by loss of a proton to restore aromaticity, or it can react with another radical species.
The table below outlines a hypothetical halocyclization strategy for this compound.
| Reaction Type | Proposed Reagents and Conditions | Plausible Product | Key Mechanistic Feature |
| Radical Halocyclization | AIBN (cat.), Bu₃SnH, Benzene, reflux | Dihydrobenzofuran derivative | 5-exo-trig radical cyclization |
| Photoredox Catalyzed Cyclization | fac-Ir(ppy)₃, visible light, H-atom donor | Dihydrobenzofuran derivative | Single-electron transfer to the alkyl iodide |
Heck-Type Cyclizations
The intramolecular Heck reaction is a powerful tool for the formation of cyclic and polycyclic compounds, typically involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the same molecule. magtech.com.cn For this compound, a classical Heck-type cyclization is challenging due to the absence of an alkene in the side chain. However, the field of "alkyl Heck-type reactions" has emerged, which accommodates alkyl halides. nih.govthieme-connect.com These reactions often proceed through a Pd(0)/Pd(II) catalytic cycle but can also involve radical intermediates. rsc.org
A plausible Heck-type cyclization of this compound would likely proceed through a pathway involving oxidative addition of the more reactive aryl iodide to a Pd(0) complex. The subsequent steps would deviate from a standard Heck reaction. Instead of an intramolecular migratory insertion into an alkene, a reductive cyclization or a radical-mediated process could occur.
One proposed mechanism involves:
Oxidative Addition: The aryl C-I bond of this compound undergoes oxidative addition to a Pd(0) species to form an arylpalladium(II) intermediate.
Intramolecular Coupling: This intermediate could then undergo an intramolecular C-C bond formation. This is not a classical migratory insertion but could be viewed as an intramolecular cross-coupling, potentially facilitated by a suitable ligand on the palladium.
Reductive Elimination: The resulting palladacycle would then undergo reductive elimination to regenerate the Pd(0) catalyst and yield the cyclized product, likely a five-membered ring.
Given the presence of an alkyl iodide, a radical pathway initiated by a single-electron transfer (SET) from a low-valent palladium species to the alkyl iodide is also a strong possibility. rsc.org
The following table summarizes a hypothetical Heck-type cyclization.
| Reaction Type | Catalyst System | Proposed Product | Key Mechanistic Step |
| Intramolecular Alkyl Heck-type | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Indane | Oxidative addition to aryl iodide followed by intramolecular C-C coupling |
| Radical-Mediated Heck-type | Pd(dppf)Cl₂, Light or Initiator | Substituted Indane | Single-electron transfer to the alkyl iodide initiating a radical cascade |
Oxidation and Reduction Chemistry
The selective oxidation of the ethyl side chain of this compound presents a synthetic challenge due to the presence of two sensitive iodo-substituents. Strong oxidizing agents could lead to undesired side reactions, including oxidation of the iodine atoms or degradation of the aromatic ring. Therefore, mild and selective oxidation methods are required.
The oxidation of ethylbenzene (B125841) and its derivatives to acetophenone (B1666503) analogues is a well-established transformation. capes.gov.br For this compound, reagents that are known to selectively oxidize benzylic C-H bonds would be most suitable. One possible approach is the use of μ-oxo dimeric metalloporphyrins as catalysts with air as the oxidant under mild conditions. capes.gov.br This method has been shown to be effective for the selective oxidation of ethylbenzene.
Alternatively, hypervalent iodine reagents could be employed. organic-chemistry.org For instance, phenyliodine diacetate (PIDA) can mediate oxidative cyclizations and other transformations under relatively mild conditions. organic-chemistry.org
A summary of potential selective oxidation strategies is presented in the table below.
| Target Transformation | Proposed Reagents and Conditions | Expected Product | Rationale for Selectivity |
| Benzylic Oxidation | [TPPFe]₂O (cat.), Air, Toluene (B28343), 80 °C | 1-(2-iodophenyl)-2-iodoethan-1-one | Mild conditions and catalyst selectivity for benzylic C-H bonds. capes.gov.br |
| Side-chain Oxidation | KMnO₄, Phase-transfer catalyst, CH₂Cl₂/H₂O | 2-(2-iodoethyl)benzoic acid | Controlled conditions to favor side-chain oxidation over degradation. |
The selective reduction of one or both iodine atoms in this compound can provide access to a range of useful synthetic intermediates. The differing reactivity of aryl and alkyl halides allows for chemoselective reduction. youtube.com Generally, alkyl iodides are more readily reduced than aryl iodides.
For the selective reduction of the iodoethyl group, classic radical dehalogenation conditions using tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN would be effective. nih.gov More environmentally friendly methods, such as using silanes in the presence of a mechanoredox catalyst like mesoporous zinc oxide, have also been developed for the reduction of both alkyl and aryl halides. rsc.org
The simultaneous reduction of both iodine atoms would likely require harsher conditions or a different type of reducing agent, such as a palladium-catalyzed reductive process. nih.gov This could potentially lead to a reductive cyclization, forming an indane skeleton.
The table below outlines possible reductive strategies.
| Reaction Type | Reagents and Conditions | Major Product | Selectivity |
| Selective Alkyl Iodide Reduction | Bu₃SnH, AIBN (cat.), Benzene, reflux | 1-iodo-2-ethylbenzene | Higher reactivity of alkyl iodides in radical reactions. nih.gov |
| Selective Aryl Iodide Reduction | (dppf)PdCl₂, Et₃N, HCOOH | (2-iodoethyl)benzene | Palladium-catalyzed reduction selective for aryl halides. |
| Double Reductive Cyclization | Pd(OAc)₂, dppp, CO, Base | Indane | Tandem reduction and cyclization. nih.gov |
| Mechanochemical Reduction | m-ZnO, Silane, Ball-milling | Ethylbenzene | Non-selective reduction of both iodides under mechanochemical conditions. rsc.org |
Role in Domino and Cascade Reactions
The bifunctional nature of this compound makes it an ideal substrate for domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.govresearchgate.net These reactions can be initiated at either the aryl iodide or the alkyl iodide position, leading to the rapid construction of complex molecular architectures.
A plausible domino reaction could be initiated by a palladium-catalyzed process. For example, oxidative addition of a Pd(0) catalyst to the aryl iodide bond would form an arylpalladium(II) species. This intermediate could then undergo an intramolecular reaction, such as a C-H activation or a coupling with a suitable partner, followed by a second reaction involving the iodoethyl group.
A hypothetical palladium-catalyzed domino reaction is outlined below:
Oxidative Addition: Pd(0) inserts into the aryl C-I bond.
Intramolecular Cyclization: The resulting arylpalladium complex undergoes an intramolecular cyclization, possibly via a C-H activation of the ethyl side chain, to form a five-membered palladacycle.
Second Coupling/Reaction: The remaining iodoethyl group or the palladium intermediate could then react with another species in the reaction mixture, for example, in a cross-coupling reaction.
Reductive Elimination/Catalyst Regeneration: The final step would release the product and regenerate the active Pd(0) catalyst.
Such cascade reactions are highly valuable in organic synthesis as they increase efficiency and reduce waste. The specific outcome of a domino reaction with this compound would be highly dependent on the reaction conditions, including the choice of catalyst, ligands, and any additional reagents. rsc.org
The table below presents a hypothetical domino reaction.
| Reaction Type | Catalyst System and Reagents | Plausible Product | Key Features of the Cascade |
| Palladium-Catalyzed Domino Cyclization-Coupling | Pd(OAc)₂, Ligand (e.g., SPhos), Base, Coupling Partner (e.g., an alkyne) | A substituted indane with the coupled partner | Initial intramolecular cyclization followed by an intermolecular Sonogashira-type coupling. |
| Radical Cascade Cyclization | Visible light, Photoredox catalyst, Radical acceptor | Polycyclic system | Initial radical formation at the alkyl iodide, intramolecular cyclization, followed by intermolecular radical addition. nih.gov |
Applications in Advanced Organic Synthesis and Materials Science Research
Building Blocks for Complex Molecular Architectures
The presence of two reactive C-I bonds in 1-Iodo-2-(2-iodoethyl)benzene makes it an excellent starting material for constructing sophisticated molecular structures. The aryl iodide can participate in a wide range of cross-coupling reactions, while the alkyl iodide is amenable to nucleophilic substitution and elimination reactions. This dual reactivity is highly sought after for the synthesis of complex organic molecules.
Precursors for Heterocyclic Compound Synthesis (e.g., Carbazoles, Dioxanes)
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. ijprajournal.comuomus.edu.iqnih.gov this compound serves as a strategic precursor for the synthesis of various heterocyclic scaffolds.
Carbazoles: The carbazole nucleus is a key structural motif in numerous biologically active natural products and functional organic materials. rsc.orgchim.it The synthesis of carbazoles often involves the formation of a central five-membered nitrogen-containing ring fused to two benzene (B151609) rings. One established method is the palladium-catalyzed intramolecular C-N coupling of N-arylated o-iodoanilines. nih.gov
In this context, this compound can be envisioned as a versatile precursor. For instance, substitution of the ethyl-iodide with an arylamine, followed by an intramolecular palladium-catalyzed cyclization involving the aryl iodide, would provide a pathway to tetrahydrocarbazoles, which can be subsequently aromatized. Alternatively, reaction with anilines could lead to intermediates suitable for intramolecular C-H amination to form the carbazole ring system. researchgate.net The general approach starting from 1,2-dihaloarenes and anilines highlights the utility of ortho-dihalogenated precursors in synthesizing carbazoles. organic-chemistry.org
Dioxanes: The 1,4-dioxane ring is another important heterocyclic system found in various biologically active molecules. While common syntheses involve the dimerization of epoxides or condensation of diols, enamine.netresearchgate.net precursors like this compound can be utilized in multi-step pathways. For example, the iodoethyl group can be converted to a hydroxyethyl group via nucleophilic substitution with a hydroxide source. The resulting 2-(2-hydroxyethyl)iodobenzene could then react with a suitable dielectrophile or undergo further functionalization and cyclization to form a dioxane ring fused to the benzene ring, creating a benzodioxane derivative. thieme-connect.de
Synthesis of Conjugated Systems and Polymers
Diiodoaromatic compounds are crucial monomers for the synthesis of conjugated polymers through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. rsc.org These polymers are of significant interest in materials science for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics (OPVs).
The structure of this compound offers a unique opportunity for polymer synthesis. The aryl iodide can readily participate in palladium-catalyzed polymerization reactions. nobelprize.orgmdpi.com For example, a Sonogashira coupling with a di-alkyne monomer would lead to a polymer with alternating aromatic and alkyne units. The iodoethyl side chain can be either retained in the final polymer for post-polymerization modification or eliminated to introduce a vinyl group, thereby altering the polymer's electronic and physical properties.
| Reaction Type | Co-monomer | Catalyst System (Example) | Potential Polymer Structure Feature |
|---|---|---|---|
| Suzuki Coupling | Arene-diboronic acid/ester | Pd(PPh₃)₄ / Base | Poly(phenylene) backbone |
| Sonogashira Coupling | Di-alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | Aryl-alkyne conjugated backbone |
| Heck Coupling | Di-alkene | Pd(OAc)₂ / Ligand | Aryl-vinylene conjugated backbone |
Intermediate in Medicinal Chemistry Research
While direct biological applications of this compound are not documented, its value in medicinal chemistry lies in its role as an intermediate for synthesizing more complex, biologically active molecules. ijprajournal.comnih.gov The ability to construct carbazole and dioxane frameworks, as discussed previously, is highly relevant, as these heterocycles are privileged scaffolds in drug discovery.
For example, carbazole derivatives have shown a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.gov Similarly, certain dioxane derivatives have been investigated as potential antiviral agents. sigmaaldrich.com By providing a synthetic entry to these and other complex molecular architectures, this compound is an important tool for medicinal chemists in the development of new therapeutic agents. Its utility is analogous to other ortho-substituted benzene derivatives that serve as bioisosteres in drug design. nih.gov
Development of Advanced Reagents and Catalysts
Organoiodine compounds, particularly in their hypervalent state (I(III) and I(V)), have emerged as powerful and environmentally benign reagents and catalysts in organic synthesis. rsc.orgnih.govrsc.org They can mediate a wide range of oxidative transformations, often replacing toxic heavy metal-based oxidants. researchgate.net
This compound can serve as a precursor for the synthesis of novel hypervalent iodine reagents. Oxidation of the aryl iodide moiety can lead to the formation of iodonium (B1229267) salts, iodosylarenes, or other λ³- or λ⁵-iodanes. The presence of the ortho-iodoethyl group could influence the stability, solubility, and reactivity of these reagents through steric or electronic effects, or by participating in intramolecular interactions. case.edu Developing such reagents could lead to new catalytic systems for selective C-H functionalization, C-C and C-N bond formation, and other important synthetic transformations. wiley-vch.de
Role in Organometallic Chemistry Research
The carbon-iodine bonds in this compound are precursors for the formation of organometallic reagents. libretexts.orglibretexts.orgutexas.edu The reactivity of alkyl and aryl halides with metals like lithium and magnesium to form organolithium and Grignard reagents is a cornerstone of synthetic chemistry. masterorganicchemistry.com
The differential reactivity of the aryl C-I versus the alkyl C-I bond allows for selective metal-halogen exchange. Typically, the alkyl C-I bond is more reactive towards metals like magnesium. This would allow for the selective formation of a Grignard reagent at the ethyl side chain, leaving the aryl iodide available for subsequent cross-coupling reactions.
Conversely, under specific conditions (e.g., using organolithium reagents at low temperatures), it might be possible to achieve selective metalation at the aromatic position. The potential to form a di-Grignard or di-lithio species by reacting both iodine atoms opens up possibilities for creating complex cyclic or bicyclic structures through intramolecular coupling or by reacting with two different electrophiles. This controlled generation of organometallic intermediates makes this compound a valuable substrate for research in organometallic chemistry and its application in targeted synthesis. nih.gov
| Reagent | Conditions | Predicted Primary Product | Potential Application |
|---|---|---|---|
| Mg(0) / THF | Standard Grignard formation | 1-Iodo-2-(2-magnesioiodoethyl)benzene | Nucleophilic addition at the side chain |
| n-BuLi / THF | -78 °C | 1-Lithio-2-(2-iodoethyl)benzene | Nucleophilic substitution at the aromatic ring |
| 2 eq. Mg(0) or Li(0) | Forcing conditions | Dilithio or di-Grignard species | Synthesis of cyclic compounds |
Theoretical and Computational Studies of 1 Iodo 2 2 Iodoethyl Benzene
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry offers a virtual laboratory to explore the step-by-step pathways of chemical reactions. For a molecule like 1-iodo-2-(2-iodoethyl)benzene, theoretical studies could, in principle, map out the potential energy surfaces for its various possible transformations, such as cyclization reactions to form heterocyclic compounds or participation in cross-coupling reactions. These studies would typically involve locating transition state structures, which are the energetic maxima along a reaction coordinate, and connecting them to the corresponding reactants and products. This process allows for the determination of activation energies, which are crucial for understanding reaction rates.
Prediction of Reactivity and Selectivity
The prediction of how and where a molecule will react is a central goal of computational chemistry. For this compound, theoretical models could be employed to predict its reactivity towards different reagents. For example, by calculating and analyzing various molecular descriptors, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, chemists could hypothesize about the most likely sites for nucleophilic or electrophilic attack. In a molecule with two iodine substituents at different positions (one on the aromatic ring and one on the ethyl side-chain), a key question would be the relative reactivity of these two C-I bonds. Computational models could predict which iodine atom is more susceptible to cleavage or substitution under different reaction conditions, thus guiding synthetic efforts.
Analysis of Electronic Structure and Bonding in Reaction Intermediates
To gain a deeper understanding of a reaction mechanism, it is essential to analyze the electronic structure and bonding of any transient species that are formed, such as intermediates and transition states. Techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) could be applied to hypothetical intermediates derived from this compound. These methods provide insights into charge distribution, bond orders, and the nature of atomic and molecular orbitals, which can help to explain the stability and subsequent reactivity of these short-lived species.
Solvent Effects on Reaction Dynamics
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can simulate these solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation. For reactions involving a polar molecule like this compound, the choice of solvent could influence the stability of charged intermediates or transition states. Molecular dynamics simulations could also be used to study the specific interactions between the solute and solvent molecules and how these interactions evolve over the course of a reaction.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems
The reactivity of the carbon-iodine bonds in 1-Iodo-2-(2-iodoethyl)benzene is central to its synthetic utility. The development of novel catalytic systems is crucial for selectively activating these bonds and directing the outcome of reactions. While research directly focused on this specific molecule is nascent, significant progress has been made in the catalysis of reactions involving similar ortho-haloaryl substrates.
Palladium- and copper-based catalysts are at the forefront of these investigations. For related 1,2-dihaloarenes, palladium complexes have been instrumental in mediating cross-coupling and cyclization reactions. The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is critical in tuning the catalyst's activity and selectivity. For instance, in reactions analogous to those that this compound would undergo, palladium catalysts are key in activating the aryl-iodide bond for subsequent intramolecular reactions.
Copper catalysis, often seen as a more economical and sustainable alternative to palladium, has also shown great promise. Copper(I) and (II) salts are effective in promoting the cyclization of various substrates, including those with functionalities similar to this compound. The development of novel ligand systems for copper, which can stabilize the catalytic species and facilitate challenging transformations, is an active area of research.
The following table summarizes representative catalytic systems that could be adapted for transformations involving this compound, based on studies with analogous compounds.
| Catalyst System | Reaction Type | Potential Application for this compound |
| Pd(OAc)₂ / PCy₃ | Intramolecular C-H Arylation | Synthesis of cyclic frameworks |
| CuI / Ligand | Intramolecular Cyclization | Formation of heterocycles |
| Rh(III) complexes | C-H Activation/Annulation | Construction of polycyclic systems |
| Ni(II) complexes | Cross-coupling | Selective functionalization |
Exploration of New Reactivity Modes
The dual reactivity of this compound, stemming from its aryl and alkyl iodide groups, allows for the exploration of diverse and novel reaction pathways. Research on analogous systems has unveiled several exciting possibilities.
Intramolecular Cyclization: A primary area of interest is the use of this compound in intramolecular cyclization reactions to form various heterocyclic and carbocyclic systems. Depending on the reaction conditions and the catalytic system employed, either the aryl-iodide or the alkyl-iodide bond can be selectively activated. For instance, palladium-catalyzed activation of the aryl-iodide bond can initiate a sequence leading to the formation of dihydrobenzofuran derivatives through an intramolecular Heck-type reaction. organic-chemistry.orgnih.govnih.gov Alternatively, radical cyclization pathways, often initiated by radical initiators or photoredox catalysis, can be envisioned. nih.govnih.gov These radical reactions could proceed via initial cleavage of the weaker carbon-iodine bond of the ethyl side chain, followed by attack of the resulting radical onto the aromatic ring.
Tandem and Cascade Reactions: The structure of this compound is ideally suited for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For example, an initial intermolecular coupling at the aryl-iodide position could be followed by an intramolecular cyclization involving the iodoethyl side chain. Such sequences allow for the rapid construction of molecular complexity from a relatively simple starting material. Researchers have demonstrated the feasibility of such tandem processes with related 1,2-dihaloaromatic compounds, leading to the synthesis of complex heterocycles like carbazoles and dibenzofurans. acs.orgnih.govnih.gov
Synthesis of Strained Ring Systems: The potential for forming strained ring systems through intramolecular processes is another intriguing avenue. While not yet demonstrated for this specific molecule, the geometric constraints of the ortho-substituted framework could be exploited to synthesize unique bicyclic or spirocyclic structures.
The table below outlines some of the potential reactivity modes and the resulting molecular scaffolds that could be accessed from this compound.
| Reactivity Mode | Key Intermediate/Process | Potential Product Scaffold |
| Intramolecular Heck Reaction | Palladacycle | Dihydrobenzofuran |
| Radical Cyclization | Alkyl/Aryl Radical | Indane/Tetralin derivatives |
| Tandem Cross-Coupling/Cyclization | Sequential C-C/C-X bond formation | Fused heterocycles |
| Annulation Reactions | Aryne or benzyne-like intermediates | Polycyclic aromatic systems |
Integration into Flow Chemistry and Automated Synthesis
Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and reproducibility. nih.gov The integration of this compound into such platforms holds significant potential.
Flow chemistry offers several advantages for reactions involving this compound. researchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivities in the often-competing reaction pathways. For instance, in intramolecular cyclization reactions, flow conditions can help to minimize the formation of intermolecular side products by maintaining a low concentration of the substrate. Furthermore, the use of packed-bed reactors containing immobilized catalysts could allow for the continuous production of desired products with easy separation and catalyst recycling.
Automated synthesis platforms can be programmed to perform multi-step reaction sequences involving this compound without manual intervention. researchgate.net This is particularly advantageous for exploring a wide range of reaction conditions or for the synthesis of compound libraries based on the versatile scaffold provided by this molecule. For example, an automated system could perform an initial cross-coupling reaction at the aryl-iodide position, followed by an in-situ purification and a subsequent cyclization reaction.
Bio-inspired Synthetic Approaches
Nature often provides inspiration for the development of new and sustainable chemical transformations. In the context of this compound, bio-inspired approaches could offer environmentally benign alternatives to traditional metal-catalyzed reactions.
Biocatalytic Dehalogenation: The use of enzymes, particularly dehalogenases, for the selective cleavage of carbon-halogen bonds is a growing area of research. nih.gov While specific enzymes for the dehalogenation of this compound have not been identified, the broader class of haloalkane and aryl halide dehalogenases could potentially be engineered or adapted for this purpose. Such biocatalytic reactions would operate under mild, aqueous conditions, significantly reducing the environmental impact compared to many conventional synthetic methods.
Enzymatic Cascades: Bio-inspired syntheses often involve multi-enzyme cascade reactions. One could envision a future system where an engineered dehalogenase first selectively removes one of the iodine atoms from this compound, and a second enzyme then catalyzes a subsequent cyclization or functionalization step. This would mimic the efficiency and elegance of metabolic pathways found in nature.
Environmental and Biogeochemical Considerations (Focus on chemical transformation/cycling, not toxicity/fate)
The environmental journey of organoiodine compounds is a complex interplay of biotic and abiotic transformations. wikipedia.org While the specific environmental behavior of this compound is not documented, insights can be drawn from the study of other iodinated aromatic compounds.
Abiotic Transformations: In the environment, organoiodine compounds can undergo transformation through various abiotic processes. Photolysis, driven by sunlight, can lead to the cleavage of the carbon-iodine bond, generating radical species that can then participate in a variety of subsequent reactions. acs.org The presence of naturally occurring substances like dissolved organic matter and metal oxides can also influence the transformation pathways of these compounds. acs.orgnih.gov For instance, manganese oxides have been shown to induce the iodination of dissolved organic matter, a process that could potentially be reversed or altered in the presence of existing organoiodine compounds. nih.gov
Biotic Transformations: Microorganisms play a crucial role in the biogeochemical cycling of iodine. nih.govnih.govresearchgate.net Bacteria possessing dehalogenase enzymes can mediate the reductive dehalogenation of aryl and alkyl halides. This process is a key step in the breakdown of these compounds in the environment. The structure of this compound, with its two distinct carbon-iodine bonds, presents an interesting substrate for microbial degradation studies, as different microorganisms might exhibit selectivity for the cleavage of the aryl versus the alkyl iodide bond. The volatile nature of some organoiodine compounds, such as iodomethane, which can be produced through microbial activity, contributes to the global iodine cycle. frontiersin.org
Q & A
Q. Table 1: Physical Properties of Key Precursors
| Compound | Boiling Point | Density | CAS RN |
|---|---|---|---|
| (2-Iodoethyl)benzene | 122–123°C | 1.603 g/cm³ | 17376-04-4 |
Basic: How should researchers handle and store this compound to ensure safety?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as iodinated compounds may cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of vapors (flash point: ~106°C) .
- Storage : Keep in amber glass bottles under inert gas (e.g., argon) at –20°C to prevent photolytic decomposition .
- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .
Advanced: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. Compare chemical shifts with analogous iodinated aromatics (e.g., 2-Iodosobenzoic acid, δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., expected m/z for C₈H₈I₂: 377.86) .
- Elemental Analysis : Validate iodine content via combustion analysis, targeting <1% deviation from theoretical values .
- Gas Chromatography (GC) : Pair with flame ionization detection (FID) to assess purity (>95%) and detect volatile byproducts .
Advanced: How can researchers address contradictions in reported reaction yields for the iodination of benzene derivatives?
Methodological Answer:
Contradictions often arise from:
- Catalyst Selection : Evaluate catalysts (e.g., CuI vs. Pd complexes) for regioselectivity. For example, CuI may favor ortho-substitution due to steric effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may promote side reactions. Compare yields in toluene vs. DMF systems .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature, reaction time). Report confidence intervals (e.g., 95% CI) to quantify uncertainty .
Advanced: What are the mechanistic implications of iodine's leaving group ability in substitution reactions involving this compound?
Methodological Answer:
- Nucleophilic Substitution (S2) : Iodine's polarizability facilitates nucleophilic attack, but steric hindrance from the ethyl group may slow kinetics. Compare rates with smaller leaving groups (e.g., Br) .
- Surface-Mediated Reactions : Adsorption on silica or alumina surfaces (e.g., during chromatography) can stabilize transition states, altering reaction pathways .
- Radical Pathways : Under UV light, homolytic cleavage of C–I bonds may generate aryl radicals, leading to unintended coupling products. Use radical scavengers (e.g., TEMPO) to suppress side reactions .
Advanced: How can computational modeling improve the design of experiments for synthesizing iodinated aromatics?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for iodination pathways to predict optimal reaction conditions (e.g., Gibbs free energy ΔG‡ for transition states) .
- Molecular Dynamics (MD) : Simulate solvent effects on iodine diffusion rates to refine solvent selection .
- Data Validation : Cross-reference computed spectra (e.g., IR, NMR) with experimental data to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
